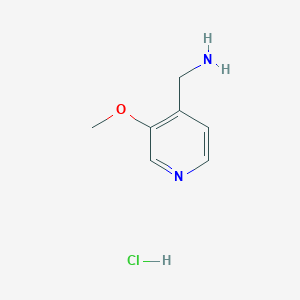
(3-Methoxypyridin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methoxypyridin-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It has a molecular weight of 174.63 . This compound is typically used for research and development purposes .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 174.63 . The compound should be stored at a temperature of 28°C .Applications De Recherche Scientifique
Synthesis of Lycopodium Alkaloids
Methoxypyridines, including derivatives of "(3-Methoxypyridin-4-yl)methanamine hydrochloride," have been utilized in the synthesis of Lycopodium alkaloids. A study highlights the use of methoxypyridine as a masked pyridone in the synthesis of lycoposerramine R, employing an Eschenmoser Claisen rearrangement to forge a key quaternary carbon center (Vishnumaya Bisai, R. Sarpong, 2010).
Precursors for Pyridinium Ylides
The compound has been implicated in the preparation of precursors for pyridinium ylides, crucial for synthesizing highly functionalized azabicyclo[3.2.1]octanes. These derivatives are important for the divergent synthesis of natural and non-natural tropane alkaloids (Antonio Rumbo, A. Mouriño, L. Castedo, J. Mascareñas, 1996).
Antimicrobial Activities
A series of quinoline derivatives carrying the (3-Methoxypyridin-4-yl)methanamine moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed moderate to very good activities against pathogenic strains, showing the potential of methoxypyridine derivatives in antimicrobial research (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Electrochemical Polymerisation
Methoxypyridine derivatives have also been explored for their applications in electrochemical polymerisation to create new conducting polymers. These polymers have potential applications in electronics and material science, showcasing the versatility of methoxypyridine derivatives in synthesizing novel materials (C. Zanardi, R. Scanu, L. Pigani, M. Pilo, G. Sanna, R. Seeber, Nadia Spano, F. Terzi, A. Zucca, 2006).
Serotonin Receptor-Biased Agonists
Novel derivatives of (3-Methoxypyridin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing promise in the development of antidepressant drugs. These compounds have been identified to preferentially phosphorylate ERK1/2, demonstrating a unique approach towards the treatment of depression (J. Sniecikowska, M. Głuch-Lutwin, Adam Bucki, Anna Więckowska, A. Siwek, M. Jastrzębska-Więsek, A. Partyka, D. Wilczyńska, K. Pytka, K. Pociecha, A. Cios, E. Wyska, A. Wesołowska, M. Pawłowski, M. Varney, A. Newman-Tancredi, M. Kołaczkowski, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxypyridin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQGMZEHIWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)
![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)
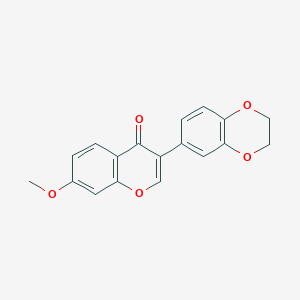

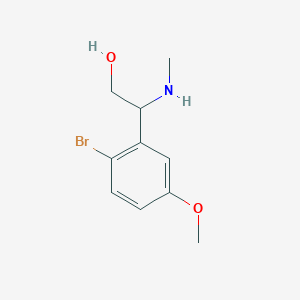
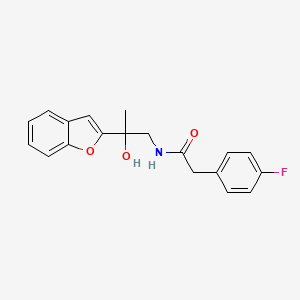
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)
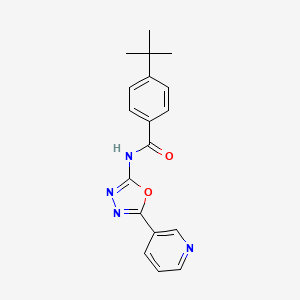

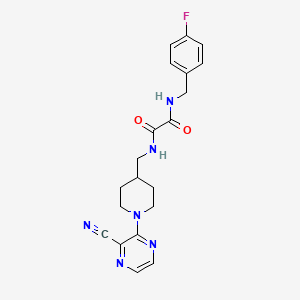
![4-[(4-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2654173.png)

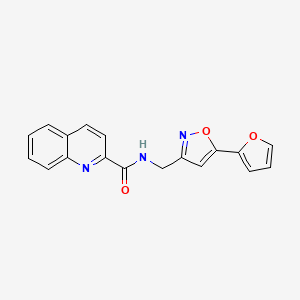
![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)
